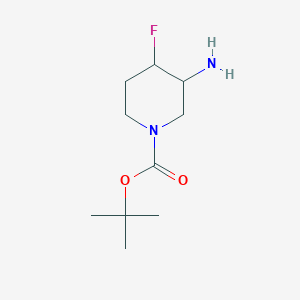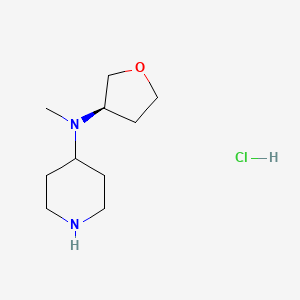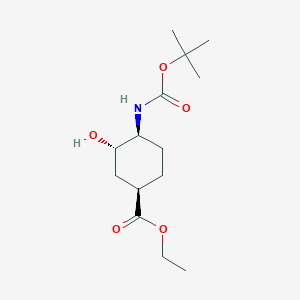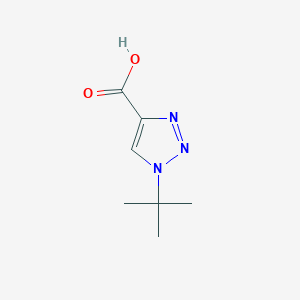
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Overview
Description
Scientific Research Applications
Antioxidant Applications
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate: has potential applications as an antioxidant. Antioxidants are crucial in mitigating oxidative stress, which can lead to various diseases. This compound could be used in pharmacological profiles to prevent or treat conditions caused by oxidative damage .
Antibacterial Activity
The structure of this compound suggests it could be synthesized into benzamide derivatives, which have shown effective antibacterial properties. It could be utilized in the development of new antibacterial agents, especially considering the growing resistance to current antibiotics .
Antimicrobial Efficacy
Similar to its antibacterial properties, Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate could be modified to enhance its antimicrobial efficacy. This application is particularly relevant in the medical field for the treatment of infections .
Drug Solubility Enhancement
This compound may serve as a solubility enhancer for BCS-class II drugs, which are known for their poor water solubility. Improving drug solubility can significantly increase the efficacy of pharmaceuticals .
Nootropic Effects
There is potential for this compound to be used in nootropic drugs, which are substances that improve cognitive function. Its structure is similar to other compounds that have been used for antioxidant therapy in nootropic formulations .
Anti-inflammatory Properties
The benzamide derivatives of this compound could be explored for their anti-inflammatory properties. This application could be significant in the treatment of chronic inflammatory diseases .
Cancer Treatment Research
Compounds with similar structures have been used in cancer treatment researchEthyl 2-(10-hydroxydecyl)-6-methoxybenzoate could be investigated for its potential use in developing anti-tumor drugs .
Industrial Applications
Beyond medical applications, this compound could also be used in various industrial sectors, such as the plastic and rubber industry, due to its chemical properties that may enhance the quality of materials .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is a synthetic analogue of ubiquinone, also known as Coenzyme Q10 . The primary targets of this compound are the components of the Electron Transport Chain (ETC) in the mitochondria .
Biochemical Pathways
The compound affects the biochemical pathways related to energy production and oxidative stress. By interacting with the ETC, it increases ATP production required for mitochondrial function . It also reduces the production of free radicals, thereby reducing oxidative stress .
Pharmacokinetics
Similar compounds like idebenone have been shown to inhibit lipid peroxidation, which could potentially protect cell membranes and mitochondria from oxidative damage .
Result of Action
The molecular and cellular effects of the compound’s action include increased ATP production, reduced oxidative stress, and protection of cell membranes and mitochondria from oxidative damage . These effects can contribute to the overall health and function of cells.
properties
IUPAC Name |
ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-3-24-20(22)19-17(14-12-15-18(19)23-2)13-10-8-6-4-5-7-9-11-16-21/h12,14-15,21H,3-11,13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVDFETWDSGIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)









![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)

